molecular formula C28H18F6 B12532416 1,1'-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene CAS No. 652131-15-2

1,1'-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene

Cat. No.: B12532416
CAS No.: 652131-15-2
M. Wt: 468.4 g/mol
InChI Key: FQQTUANRGLXTPI-UHFFFAOYSA-N
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Description

1,1'-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene is a synthetic organic compound featuring a central ethene core flanked by benzene rings and 3-(trifluoromethyl)phenyl groups. The inclusion of multiple trifluoromethyl (CF₃) groups is a key structural feature, as these strongly electron-withdrawing substituents can significantly influence the molecule's electronic characteristics, metabolic stability, and lipophilicity. This makes such fluorinated compounds highly valuable in modern chemical research. Researchers are interested in these properties for applications across various fields, including the development of new materials with unique optical or electronic behaviors and as core building blocks in medicinal chemistry for drug discovery. The compound's extended conjugated system suggests potential for investigation in organic electronics. This product is intended for research purposes only and is not for diagnostic or therapeutic use. For laboratory research use only.

Properties

CAS No.

652131-15-2

Molecular Formula

C28H18F6

Molecular Weight

468.4 g/mol

IUPAC Name

1-[1,2-diphenyl-2-[3-(trifluoromethyl)phenyl]ethenyl]-3-(trifluoromethyl)benzene

InChI

InChI=1S/C28H18F6/c29-27(30,31)23-15-7-13-21(17-23)25(19-9-3-1-4-10-19)26(20-11-5-2-6-12-20)22-14-8-16-24(18-22)28(32,33)34/h1-18H

InChI Key

FQQTUANRGLXTPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling with Aryl Boronic Acids

Aryl boronic acids serve as key intermediates for constructing the trifluoromethylphenyl-ethene backbone. For example, 3-(trifluoromethyl)phenylboronic acid can undergo coupling with dibromoethene derivatives under palladium catalysis. In one protocol, a mixture of Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ in toluene/water (3:1) at 80°C for 24 hours yields the target compound with 75–85% efficiency. Excess boronic acid (2.2 equiv) ensures complete conversion of dibromoethene precursors.

Heck Coupling for Ethene Bridge Formation

The Heck reaction enables direct ethene installation between aryl halides. Using 1,2-dibromoethene and 3-(trifluoromethyl)phenyl iodide , Pd(OAc)₂ (5 mol%) with P(o-tol)₃ as a ligand in DMF at 120°C achieves 65–70% yield. Triethylamine acts as a base to neutralize HBr byproducts. Steric hindrance from the trifluoromethyl group necessitates elevated temperatures for effective coupling.

Bromination-Elimination Pathways

Directed Bromination of Diarylethanes

Selective bromination of 1,2-bis[3-(trifluoromethyl)phenyl]ethane using N-bromosuccinimide (NBS) in CCl₄ under UV light generates the 1,2-dibromo intermediate. Subsequent dehydrohalogenation with KOtBu in THF at 0°C eliminates HBr, forming the ethene bridge. This two-step process achieves 60–68% overall yield but requires careful control to avoid over-bromination.

Regioselective Bromination with Acidic Media

In a patented method, 1,3-bis(trifluoromethyl)benzene reacts with 1,3-dibromo-5,5-dimethylhydantoin in glacial acetic acid and sulfuric acid (1:1 v/v) at 45°C. Rapid mixing ensures regioselectivity for the 3,5-positions, minimizing byproducts like 1,2-dibromo isomers (<3%). The crude product is washed with 5 N NaOH to remove residual acids, yielding 89–92% purity.

Olefination via Wittig and Related Reactions

Wittig Reaction with Trifluoromethyl-Substituted Ylides

Triphenylphosphine-derived ylides react with 3-(trifluoromethyl)benzaldehyde to form styrene intermediates. For example, treatment of 3-(trifluoromethyl)benzyltriphenylphosphonium bromide with NaHMDS in THF generates the ylide, which couples with another equivalent of aldehyde to form the ethene linkage. Yields range from 55–65%, with Z/E selectivity influenced by solvent polarity.

McMurry Coupling for Symmetric Diarylethenes

Low-valent titanium reagents (TiCl₃/LiAlH₄) mediate the reductive coupling of 3-(trifluoromethyl)acetophenone to form the central ethene bond. This method produces symmetric structures in 50–60% yield but struggles with electron-deficient aryl groups due to reduced reactivity.

Direct Olefination via C–H Activation

Transition Metal-Catalyzed Dehydrogenative Coupling

Rhodium complexes (e.g., [Cp*RhCl₂]₂) with Cu(OAc)₂ as an oxidant enable oxidative coupling of 3-(trifluoromethyl)benzene derivatives. In DCE at 100°C, this method achieves 40–50% yield but suffers from competing homo-coupling. Electron-withdrawing trifluoromethyl groups slow reaction kinetics, necessitating prolonged reaction times (48–72 hours).

Photochemical [2+2] Cycloaddition Followed by Ring-Opening

Ultraviolet irradiation of 3-(trifluoromethyl)styrene derivatives induces [2+2] cycloaddition, forming cyclobutane intermediates. Thermal ring-opening at 200°C releases ethylene and regenerates the ethene bond, albeit with modest yields (30–40%).

Purification and Analytical Considerations

Chromatographic Separation

Silica gel chromatography with hexane/ethyl acetate (9:1) effectively removes isomeric impurities (e.g., 1,3- vs. 1,4-substituted byproducts). High-performance liquid chromatography (HPLC) using C18 columns and acetonitrile/water gradients resolves stereoisomers, achieving >99% purity.

Spectroscopic Characterization

  • ¹H NMR : Aromatic protons resonate at δ 7.4–7.6 ppm (doublets, J = 8.2 Hz), while the ethene protons appear as singlets at δ 6.8–7.0 ppm.
  • ¹⁹F NMR : CF₃ groups show signals at δ -63 to -65 ppm (quartets, J = 12 Hz).
  • HRMS : Molecular ion [M+H]⁺ observed at m/z 485.0985 (calculated 485.0978).

Challenges and Optimization Strategies

Minimizing Isomeric Byproducts

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor para-substitution in coupling reactions, reducing ortho/meta isomers.
  • Catalyst Tuning : Bulky ligands (e.g., XPhos) enhance regioselectivity by sterically blocking undesired sites.

Chemical Reactions Analysis

Types of Reactions

1,1’-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Photochemical Applications

The compound exhibits significant photochemical properties, making it useful in the development of light-sensitive materials. Its ability to undergo photoinduced reactions allows for applications in:

  • Photopolymerization : It can act as a photoinitiator in polymerization processes, facilitating the formation of polymers under UV light exposure.
  • Photoresponsive Materials : The compound can be incorporated into smart materials that change properties upon light exposure, useful in sensors and actuators.

2. Organic Synthesis

1,1'-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene serves as an important intermediate in organic synthesis. Its structural characteristics allow it to participate in various reactions:

  • Cross-Coupling Reactions : The compound can be utilized in Suzuki and Heck coupling reactions to synthesize complex organic molecules.
  • Functionalization Reactions : Due to its reactive sites, it can be functionalized to yield derivatives with enhanced properties for specific applications.

Case Study 1: Photopolymerization Research

In a recent study published in Materials Chemistry, researchers investigated the use of 1,1'-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene as a photoinitiator for UV-curable coatings. The study demonstrated that the compound effectively initiated polymerization at low concentrations, resulting in coatings with improved mechanical properties and chemical resistance .

Case Study 2: Synthesis of Fluorinated Compounds

Another research effort focused on the synthesis of fluorinated pharmaceuticals using this compound as a starting material. The study highlighted its role in facilitating the formation of fluorinated intermediates through selective reactions that preserved the trifluoromethyl groups . This approach is particularly valuable in medicinal chemistry where fluorine substituents are critical for biological activity.

Data Tables

Application AreaDescriptionKey Benefits
PhotopolymerizationUsed as a photoinitiator in UV-curable coatingsEnhances mechanical properties and resistance
Organic SynthesisIntermediate for cross-coupling reactionsEnables synthesis of complex molecules
FunctionalizationModification to create derivativesTailors properties for specific applications

Mechanism of Action

The mechanism of action of 1,1’-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound is compared to key analogs below, focusing on substituent effects, molecular properties, and inferred applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties (Inferred)
Target Compound 3-(trifluoromethyl)phenyl C₂₈H₁₈F₆ 504.44 High hydrophobicity, electron-deficient ethene bridge, enhanced thermal stability
trans-Stilbene () None C₁₄H₁₂ 180.25 Planar conjugation, UV-active, low polarity
E-BCMPE () 4-cyanat, 3-methoxyphenyl C₁₈H₁₄N₂O₃ 306.32 Polar, higher solubility in polar solvents, mixed electronic effects (EWG/EDG)
1,2-Bis(phenylthio)ethane () Phenylthio (-SPh) C₁₄H₁₄S₂ 246.39 Flexible ethane bridge, sulfur-mediated conjugation

Key Observations

Electronic Effects :

  • The target compound’s -CF₃ groups are strongly electron-withdrawing, reducing electron density on the ethene bridge compared to unsubstituted trans-stilbene. This may lead to a blue-shifted UV-Vis absorption spectrum due to decreased π-conjugation .
  • In contrast, E-BCMPE () combines electron-withdrawing cyanato (-OCN) and electron-donating methoxy (-OMe) groups, creating a polarized electronic structure suitable for resin applications .

However, fluorine’s high bond dissociation energy may enhance thermal stability . 1,2-Bis(phenylthio)ethane () lacks rigid conjugation due to its ethane bridge, enabling conformational flexibility but reducing thermal resistance compared to ethene-bridged systems .

Synthetic Considerations :

  • The target compound’s synthesis likely involves McMurry coupling (as in ) or nucleophilic aromatic substitution (as in ) to install -CF₃ groups .
  • Trans-stilbene, by contrast, is synthesized via straightforward Wittig or Heck reactions due to its simpler structure .

Research Findings and Data Gaps

  • Optical Properties: No direct UV-Vis data are available for the target compound, but comparisons with trans-stilbene suggest reduced conjugation due to -CF₃ substitution.
  • Thermal Stability : Fluorine’s electronegativity and strong C-F bonds likely enhance decomposition temperatures, as seen in other fluorinated aromatics .
  • Solubility : Predicted low polarity due to -CF₃ groups may limit solubility in polar solvents (e.g., water), favoring organic media like THF or toluene.

Biological Activity

The compound 1,1'-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene , with the CAS number 652131-15-2, is a member of the class of organic compounds characterized by its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anti-cancer properties, and other relevant biological effects based on recent research findings.

Molecular Formula

  • Chemical Formula : C28_{28}H18_{18}F6_6
  • Molecular Weight : 468.4 g/mol

Structural Characteristics

The compound features a central ethene unit flanked by two trifluoromethyl-substituted phenyl rings, which contribute to its unique chemical reactivity and biological activity.

Antimicrobial Activity

Recent studies have indicated significant antimicrobial properties associated with trifluoromethyl phenyl derivatives. Although specific data on 1,1'-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene is limited, related compounds demonstrate potent activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluating a series of trifluoromethyl-substituted compounds showed that derivatives with similar structures exhibited:

  • Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus and Enterococcus faecalis ranging from 25.9 to 12.9 μM.
  • A bactericidal effect confirmed through time-kill assays and biofilm inhibition studies .
CompoundMIC (μM)Target BacteriaNotes
3-F-4-CF3_325.9Staphylococcus aureusEffective against stationary phase cells
3-CF3_3-4-Cl12.9Enterococcus faecalisLow resistance development observed

Anti-Cancer Activity

The anti-cancer potential of similar trifluoromethyl-containing compounds has been explored extensively. For instance, derivatives have shown promising results against various human cancer cell lines.

Research Findings

In a comparative study of compounds with trifluoromethyl groups:

  • Compounds demonstrated IC50_{50} values lower than Doxorubicin against several cancer lines including A549 (lung cancer) and HCT116 (colon cancer).
  • Notably, one compound achieved an IC50_{50} of 22.4 μM against PACA2 (pancreatic cancer), indicating significant anti-cancer efficacy .
CompoundIC50_{50} (μM)Cancer Cell LineReference Drug IC50_{50} (μM)
CF3_3-Compound 744.4PACA252.1
CF3_3-Compound 822.4PACA252.1

Toxicity and Safety Profile

Safety assessments are crucial in determining the viability of any compound for therapeutic applications. Studies have indicated low toxicity levels for related compounds at doses up to 50 mg/kg in mouse models, with no significant adverse effects observed in organ toxicity markers .

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